molecular formula C11H15NO3 B1583434 Benzyl N-(3-hydroxypropyl)carbamate CAS No. 34637-22-4

Benzyl N-(3-hydroxypropyl)carbamate

Cat. No. B1583434
CAS RN: 34637-22-4
M. Wt: 209.24 g/mol
InChI Key: WXQCFKYWSKKNKY-UHFFFAOYSA-N
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Description

Benzyl N-(3-hydroxypropyl)carbamate is an organic compound that can be viewed as the ester of carbamic acid (O=C (OH) (NH 2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The compound is produced from benzyl chloroformate with ammonia . In one synthesis procedure, N-Cbz-3-aminopropanol, N-Cbz-3-aminopropanal, and N-Cbz-3-aminopropanoic acid were incubated at maximum concentration in 5 mL of 100 mM sodium acetate buffer (pH 5.0) .


Molecular Structure Analysis

The molecular formula of Benzyl N-(3-hydroxypropyl)carbamate is C11H15NO3 . The average mass is 208.234 Da and the monoisotopic mass is 208.097916 Da .


Chemical Reactions Analysis

In initial experiments, the decomposition of acryloyl azide was carried out in the presence of benzyl alcohol according to the literature procedure . Another reaction involved the incubation of N-Cbz-3-aminopropanol, N-Cbz-3-aminopropanal, and N-Cbz-3-aminopropanoic acid in a sodium acetate buffer .


Physical And Chemical Properties Analysis

The compound has a melting point of 50-53 °C (lit.) . It has a molecular weight of 209.24 . The compound is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Catalytic Applications

  • Gold(I)-Catalyzed Intramolecular Hydrofunctionalization : The application of benzyl N-(3-hydroxypropyl)carbamate in gold(I)-catalyzed intramolecular hydrofunctionalization has been explored. The process allows for the efficient formation of oxygen heterocycles and piperidine derivatives, showcasing the utility of this compound in synthetic organic chemistry (Zhang et al., 2006).

Antitubercular Agent Development

  • Potent In Vitro and In Vivo Efficacy Against M. tuberculosis : Research has identified derivatives of benzyl N-(3-hydroxypropyl)carbamate as promising antitubercular agents. These compounds exhibit significant inhibitory activity against both standard and multidrug-resistant strains of M. tuberculosis, demonstrating their potential in medical applications (Cheng et al., 2019).

Antibacterial Properties

  • Activity Against Gram-Positive Bacteria : Certain benzyl N-(3-hydroxypropyl)carbamate derivatives have shown potent inhibitory activity against Gram-positive bacteria. These findings highlight the compound's relevance in developing new antibacterial agents, particularly for treating infections caused by drug-resistant bacteria (Liang et al., 2020).

Enzymatic Resolution

  • Efficient Enzymatic Resolution in Ionic Liquids : The compound's role in the enzymatic resolution of precursors to pharmaceuticals in ionic liquids has been investigated. This application is important for producing enantiomerically pure compounds, which are crucial in drug development (Lourenço et al., 2007).

Synthesis of Isoindolinones

  • Isoindolinone Formation via Bischler-Napieralski-Type Cyclization : Benzyl N-(3-hydroxypropyl)carbamate derivatives have been used in the synthesis of isoindolinones. This process involves a novel mechanism and has implications for the development of new pharmaceuticals and synthetic methods (Adachi et al., 2014).

Safety And Hazards

The compound has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

benzyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQCFKYWSKKNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340176
Record name Benzyl N-(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(3-hydroxypropyl)carbamate

CAS RN

34637-22-4
Record name Benzyl N-(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Z-Amino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-1-propanol (3.75 g, 50 mmol) in methylene chloride (40 mL) was slowly added benzyl chloroformate (3.4 g, 20 mmol) in methylene chloride (10 mL) at 0° C. and the mixture was stirred at 0° C. for 3 h. Additional methylene chloride (50 mL) was added, the solution washed with 10% citric acid (3×50 mL) and brine (50 mL), and dried over Na2SO4. After evaporating the solvent in vacuo, the residue was purified by filtration through silica gel (1:1 ethyl acetate:hexane) to give the title compound as a white solid (4.05 g, 97%). 1H-NMR (300 MHz, CDCl3) δ7.34 (m, 5H), 5.17 (br s, 1H), 5.10 (s, 2H), 3.66 (t, J=5.8 Hz, 2H), 3.33 (t, J=6.1 Hz, 2H), 2.63 (br s, 1H), 1.69 (pentet, J=6.1 Hz, 2H).
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods II

Procedure details

In 300 ml of methylene chloride was dissolved 50 g of 3-aminopropanol, and thereto were successively added dropwise 33 g of triethylamine and 57 g of benzyloxycarbonyl chloride at -10° C. to -5° C. At the same temperature, the resulting mixture was stirred for 1 hour and then further stirred at room temperature for 1 hour. Subsequently, the reaction mixture was washed successively with 100 ml of diluted hydrochloric acid and 100 ml of water, and thereafter dried over anhydrous magnesium sulfate, after which the solvent was removed by distillation under reduced pressure to obtain 60 g (yield 86%) of 3-(benzyloxycarbonylamino)propanol having a melting point of 55°-56° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Aminopropan-1-ol (10 g, 133 mmol) was dissolved in methylene chloride (100 ml) at 0° C. Triethylamine (9 ml, 65 mmol) and CbzCl (10 ml, 66.8 mmol) were added slowly to the solution at 0° C. and warmed to room temperature. The reaction mixture was stirred for 1 hour at room temperature, and then diethyl ether (100 ml) and water (50 ml) were poured into the resulting solution. With diethyl ether normal work-up was taken, dried with magnesium sulfate. After evaporation the volatile material, the residue was purified with normal phase preparative column to produce title compound (15 g, 95%) as colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods IV

Procedure details

A CH2Cl2 solution (300 mL) of 3-aminopropanol (10 g, 0.133 mole) and TEA (20 g, 0.2 mole) was cooled to 0° C., followed by slow addition of CH2Cl2 solution (25 mL) of benzyl chloroformate (25 g, 0.147 mole). The resulting solution was gradually warmed to room temperature. The stirring was continued at room temperature overnight. The reaction mixture was washed with H2O, dried and purified by flash column chromatography (on silica gel, CH3OH--CH2Cl2) to yield 16.4 g, 58.9% of title compound. 1H NMR (CDCl3): δ 7.26-7.40 (m, 5H), 5.10 & 5.0-5.10 (s+m, 3H), 3.68 (q, 2H), 3.36 (q, 2H), 2.58 (t, 1H), 1.70 (p, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
58.9%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl N-(3-hydroxypropyl)carbamate
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Benzyl N-(3-hydroxypropyl)carbamate
Reactant of Route 3
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Benzyl N-(3-hydroxypropyl)carbamate
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Benzyl N-(3-hydroxypropyl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl N-(3-hydroxypropyl)carbamate
Reactant of Route 6
Benzyl N-(3-hydroxypropyl)carbamate

Citations

For This Compound
36
Citations
L Morelli, L Lay - ARKIVOC: Online Journal of Organic Chemistry, 2013 - researchgate.net
Serotype X of Neisseria meningitidis bacterium (Men X) recently emerged as a substantial threat to public health. Since anti-meningococcal vaccines currently available or under …
Number of citations: 13 www.researchgate.net
KG Rajeev, MA Maier, EA Lesnik, M Manoharan - Organic Letters, 2002 - ACS Publications
Peptide nucleic acid (PNA) monomers containing the tricyclic cytosine analogues phenoxazine, 9-(2-aminoethoxy)phenoxazine (G-clamp), and 9-(3-aminopropoxy)phenoxazine (propyl…
Number of citations: 63 pubs.acs.org
Q Gao, C Zaccaria, M Tontini, L Poletti… - Organic & …, 2012 - pubs.rsc.org
The Gram-negative encapsulated bacterium Neisseria meningitidis type A (MenA) is a major cause of meningitis in develo** countries, especially in the sub-Saharan region of Africa. …
Number of citations: 43 pubs.rsc.org
G Masdeu, M Pérez-Trujillo, J López-Santín… - Process …, 2016 - Elsevier
The ability of chloroperoxidase (CPO) to catalyze amino alcohol oxidations was investigated. The oxidations of compounds with different configurations with respect to the amine …
Number of citations: 10 www.sciencedirect.com
I Calloni, L Unione, G Jiménez‐Osés… - European Journal of …, 2018 - Wiley Online Library
Neisseria meningitidis serogroup A (MenA) is an aerobic diplococcal Gram‐negative bacterium responsible for epidemic meningitis disease. Its capsular polysaccharide (CPS) has …
MI Torres-Sánchez, V Draghetti, L Panza, L Lay… - Synlett, 2005 - thieme-connect.com
The development of a glycoconjugate vaccine against N. meningitidis type A bacterium is greatly hampered by the chemical lability of the phosphodiester bridges joining the N-acetyl …
Number of citations: 16 www.thieme-connect.com
S Visansirikul, SA Kolodziej… - Organic & Biomolecular …, 2020 - pubs.rsc.org
The S. aureus bacterium is surrounded by capsular polysaccharides. These capsular polysaccharides are important in the pathogenesis of staphylococcal infection. There are 11 …
Number of citations: 27 pubs.rsc.org
Y Liu, BL Oliveira, JDG Correia, IC Santos… - Organic & …, 2010 - pubs.rsc.org
The labelling of targeting biomolecules requires small and hydrophilic complexes in order to not affect the binding properties of the vectors. 2,3-Diamino propionic acid (dap) is a small …
Number of citations: 23 pubs.rsc.org
MI Torres‐Sanchez, C Zaccaria, B Buzzi… - … A European Journal, 2007 - Wiley Online Library
Neisseria meningitidis type A (MenA) is a Gram‐negative encapsulated bacterium that may cause explosive epidemics of meningitis, especially in the sub‐Saharan region of Africa. The …
R Li, H Yu, SM Muthana, DI Freedberg, X Chen - ACS catalysis, 2020 - ACS Publications
Neisseria meningitidis (Nm) serogroup W (NmW) is one of the six meningococcal serogroups that cause majority of invasive meningococcal diseases. Its capsular polysaccharide (CPS) …
Number of citations: 19 pubs.acs.org

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